2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-benzo[d]imidazol-5-yl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazinone ring with a benzodiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved by cyclization of an appropriate hydrazine derivative with a diketone.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyridazinone ring with a cyclopropyl halide under basic conditions.
Formation of the benzodiazole moiety: This can be synthesized by the condensation of an o-phenylenediamine derivative with an appropriate carboxylic acid or ester.
Coupling of the two moieties: The final step involves the coupling of the pyridazinone and benzodiazole moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins involved in key biological processes. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide can be compared with other similar compounds, such as:
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-4-yl)acetamide: This compound differs by the position of the benzodiazole moiety.
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-6-yl)acetamide: This compound differs by the position of the benzodiazole moiety.
The uniqueness of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide lies in its specific structure, which may confer unique biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C16H13N5O3/c22-14(8-21-15(23)6-5-11(20-21)9-1-2-9)17-10-3-4-12-13(7-10)19-16(24)18-12/h3-7,9H,1-2,8H2,(H,17,22) |
InChI Key |
GBKSCCIHAGGCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=NC(=O)N=C4C=C3 |
Origin of Product |
United States |
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